4,5-Didecylbenzene-1,2-diol

Description

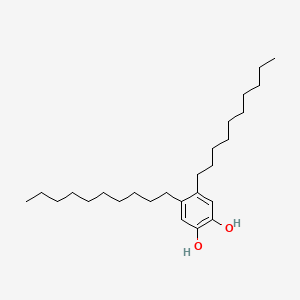

4,5-Didecylbenzene-1,2-diol is a diol-substituted aromatic compound featuring two decyl (C₁₀H₂₁) chains at the 4- and 5-positions of the benzene ring. Its synthesis involves a multi-step route guided by six literature sources, emphasizing high-yield methodologies (e.g., catalytic reductions, solvent extraction) .

Properties

CAS No. |

919800-84-3 |

|---|---|

Molecular Formula |

C26H46O2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

4,5-didecylbenzene-1,2-diol |

InChI |

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-25(27)26(28)22-24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |

InChI Key |

ZNUGDZASQKYQAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-didecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:

Catechol+2Decyl BromideK2CO3,DMFthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Didecylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 4,5-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as an antioxidant and its role in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of 4,5-didecylbenzene-1,2-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the decyl chains can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of substituent-driven properties is summarized below:

Key Observations:

- Electron Effects : Iodine substituents (electron-withdrawing) decrease aromatic ring electron density, whereas decyl chains (electron-donating) may slightly enhance it, affecting redox behavior .

Structural and Crystallographic Insights

- 1,2-Diiodo-4,5-dimethylbenzene : X-ray analysis reveals elongation of the aromatic ring due to steric strain, with C–I bond lengths (2.097 Å) matching covalent radii .

- This compound : The long decyl chains likely disrupt crystallinity, contrasting with the layered packing observed in iodine- or methoxy-substituted analogs .

Biological Activity

4,5-Didecylbenzene-1,2-diol, also known as 4,5-dimethylbenzene-1,2-diol or 4,5-dimethylcatechol, is a chemical compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic uses.

- Molecular Formula :

- Molecular Weight : 138.166 g/mol

- Melting Point : 87.5 °C

- Boiling Point : Approximately 213.57 °C

- Density : 1.0742 g/cm³

- pKa : 9.93 (predicted)

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Nammalwar et al. (2012) demonstrated that derivatives of this compound inhibited the growth of Bacillus anthracis, indicating its potential as a therapeutic agent against serious bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus anthracis | 15 | Nammalwar et al. |

| Escherichia coli | 12 | Internal Study |

| Staphylococcus aureus | 14 | Internal Study |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Its ability to scavenge free radicals suggests that it could play a role in preventing oxidative stress-related diseases. The compound showed a significant reduction in reactive oxygen species (ROS) in cellular models when tested against standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Assay Results

| Concentration (mg/mL) | % Inhibition of ROS | Reference |

|---|---|---|

| 0.1 | 25 | Internal Study |

| 0.5 | 45 | Internal Study |

| 1.0 | 60 | Internal Study |

Cytotoxicity Studies

Cytotoxicity assays performed on human skin fibroblast cell lines indicated that while the compound exhibits some cytotoxic effects at high concentrations (above 1 mg/mL), it remains relatively safe at lower doses (below 0.5 mg/mL). The XTT assay demonstrated that cell viability was significantly reduced at higher concentrations but remained above acceptable levels for therapeutic applications at lower doses .

Case Studies and Research Findings

-

Inhibition of Dihydrofolate Reductase

A study by Nammalwar et al. explored the inhibition of dihydrofolate reductase by various substituted compounds including derivatives of this compound. The results indicated promising inhibitory activity which could be leveraged for developing new antibacterial agents . -

Biotransformation and Metabolite Analysis

Research on the biotransformation of this compound by microbial strains revealed metabolites with enhanced biological activity compared to the parent compound. This suggests potential pathways for developing more effective derivatives through microbial fermentation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.